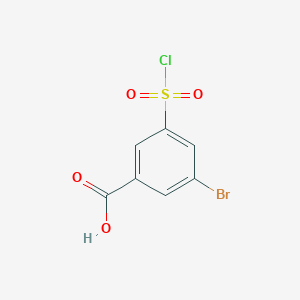

3-Bromo-5-(chlorosulfonyl)benzoic acid

描述

属性

IUPAC Name |

3-bromo-5-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAIAELPYHNWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183308-29-3 | |

| Record name | 3-bromo-5-(chlorosulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorosulfonation Reaction

- Procedure: 3-bromobenzoic acid is slowly added to chlorosulfonic acid under stirring.

- Temperature: Typically maintained between 60°C and 120°C to optimize reaction rate and selectivity.

- Duration: Several hours, monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Post-Reaction Workup: The reaction mixture is cooled and quenched with ice or water, followed by extraction and purification steps (e.g., recrystallization).

Industrial Scale Considerations

- Reactor Type: Large-scale batch reactors or continuous flow reactors are used for better control.

- Control Parameters: Temperature, pressure, and reagent molarity are tightly controlled to maximize yield and purity.

- Safety: Chlorosulfonic acid is highly reactive and corrosive; thus, inert atmospheres and appropriate safety protocols are mandatory.

Alternative Synthetic Routes and Related Compounds

Although direct chlorosulfonation of 3-bromobenzoic acid is the main approach, related compounds with additional substituents have been synthesized using similar strategies:

These variants illustrate the adaptability of chlorosulfonation chemistry to differently substituted benzoic acids.

Reaction Parameters and Optimization

| Parameter | Typical Range / Value | Effect on Reaction |

|---|---|---|

| Temperature | 60°C to 120°C | Higher temp increases rate but may cause side reactions |

| Chlorosulfonic acid molar excess | 1 to 10 equivalents | Excess ensures complete sulfonylation but may lead to polysubstitution |

| Reaction Time | 2 to 6 hours | Sufficient for complete conversion |

| Solvent | Usually neat or chlorosulfonic acid acts as solvent | Solvent choice affects reaction kinetics |

Analytical monitoring (HPLC, NMR) is essential to optimize these parameters for yield and purity.

Analytical Techniques for Monitoring

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and structural integrity.

- Mass Spectrometry (MS): Confirms molecular weight and identity.

- Melting Point Analysis: Assesses purity post-synthesis.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The chlorosulfonation reaction is highly regioselective when starting from 3-bromobenzoic acid, favoring substitution at the 5-position due to directing effects of substituents.

- Industrial production scales this reaction with emphasis on reaction control to minimize side products and maximize yield.

- Continuous flow reactors have been explored for improved heat management and scalability.

- The compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, where the chlorosulfonyl group is a versatile handle for further functionalization.

化学反应分析

3-Bromo-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis results in the formation of a sulfonic acid .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₇H₄BrClO₄S

- Molecular Weight : 263.53 g/mol

- Functional Groups : Bromine, Chlorosulfonyl

The presence of the bromine and chlorosulfonyl groups enhances its electrophilicity, allowing it to participate in various chemical reactions.

Organic Synthesis

3-Bromo-5-(chlorosulfonyl)benzoic acid serves as a building block in organic synthesis. It can undergo nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.

Medicinal Chemistry

This compound is used in the development of pharmaceuticals. Its ability to form sulfonamides and other biologically active derivatives makes it a candidate for drug design. Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its utility in developing antibacterial agents.

Biological Studies

In biological research, this compound is employed to modify biomolecules and study enzyme mechanisms. The electrophilic nature of the chlorosulfonyl group facilitates interactions with biological targets, which is crucial for understanding its biological activity.

Chemical Reactions and Mechanisms

The compound undergoes several types of chemical reactions:

- Nucleophilic Substitution : The chlorosulfonyl group can be replaced by amines or alcohols in polar solvents like DMF or DMSO.

- Reduction Reactions : Reducing agents such as lithium aluminum hydride can convert the chlorosulfonyl group into sulfonamides.

- Oxidation Reactions : It can be oxidized to form sulfonic acids using agents like potassium permanganate.

Industrial Applications

In industrial settings, this compound is utilized in producing dyes, pigments, and other chemicals. Its reactivity allows it to serve as an intermediate in synthesizing various industrial products.

作用机制

The mechanism of action of 3-Bromo-5-(chlorosulfonyl)benzoic acid is primarily related to its ability to undergo substitution reactions. The bromine and chlorosulfonyl groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes the compound valuable in synthetic chemistry for the construction of complex molecules .

相似化合物的比较

Table 1: Comparison of Structural Isomers

Key Findings :

- Positional isomers (e.g., bromine at 2- vs. 3-position) alter electronic effects and steric hindrance, influencing reactivity in substitution reactions.

Functional Group Substitutions

Table 2: Substitution of Chlorosulfonyl Group

Key Findings :

Key Findings :

- This compound demonstrates superior reactivity in forming sulfonamides compared to methylsulfonyl analogs .

- The benzoyl chloride derivative (3-(chlorosulfonyl)benzoyl chloride) is more reactive in acylation reactions due to the presence of two electrophilic sites .

Physical and Chemical Properties

Table 4: Physical Properties

生物活性

3-Bromo-5-(chlorosulfonyl)benzoic acid is a compound with significant biological relevance, particularly in the fields of antimicrobial and agricultural applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of this compound is CHBrClOS, with a molecular weight of 163.53 g/mol. The compound features a bromine atom and a chlorosulfonyl group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

- In Vitro Studies : In qualitative screening, the compound showed effective inhibition against various bacterial strains. For instance, it produced significant growth inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values ranged from 25 µg/mL to 100 µg/mL depending on the bacterial strain tested.

- Antibiofilm Activity : The compound also exhibited moderate antibiofilm activity. In assays against Enterococcus faecium, it achieved a minimum biofilm eradication concentration (MBEC) of 125 µg/mL, indicating its potential in preventing biofilm formation in clinical settings .

Agricultural Applications

The compound has been investigated for its agricultural applications, particularly as a herbicide and fungicide.

- Pathogen Inhibition : Research indicates that this compound effectively inhibits pathogens such as Cytospora mandshurica and Coniella diplodiella, which are detrimental to crop health . This suggests its utility in agricultural pest management.

- Plant Growth Regulation : The compound has shown promise in regulating plant growth, offering potential benefits in agricultural productivity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various benzoic acid derivatives, including this compound. Results indicated that this compound had one of the highest efficacy rates against tested strains, with an MIC significantly lower than many commercially available antibiotics .

- Agricultural Field Trials : Field trials assessing the effectiveness of this compound as a fungicide revealed a marked reduction in fungal populations on treated crops compared to controls. The results support its application in integrated pest management strategies .

Toxicity Profile

While the antimicrobial and agricultural applications are promising, understanding the toxicity profile of this compound is crucial for safe usage.

- Toxicological Studies : Preliminary toxicological assessments indicate that while the compound exhibits antimicrobial activity, it also presents moderate toxicity levels at higher concentrations. Further studies are needed to establish safe application thresholds .

Summary Table of Biological Activities

常见问题

Q. What are the optimal reaction conditions for synthesizing 3-Bromo-5-(chlorosulfonyl)benzoic acid?

- Methodological Answer : The synthesis typically involves chlorosulfonylation of a brominated benzoic acid precursor. For example, chlorosulfonic acid is reacted with a substituted phenol derivative under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Reaction progress is monitored via TLC, and purification is achieved through flash chromatography using dichloromethane/hexane gradients . Key parameters include:

- Catalyst : Pyridine (to neutralize HCl by-products).

- Solvent : Dichloromethane (DCM) for extraction.

- Purification : Flash chromatography yields >70% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Peaks at δ 7.92 (d, J = 2.4 Hz) and δ 7.86 (d, J = 2.4 Hz) confirm aromatic protons adjacent to electron-withdrawing groups .

- Mass Spectrometry : ESI-MS (negative mode) detects the molecular ion [M-H]⁻ at m/z 317.51 (C₇H₃BrClFO₄S) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in anhydrous conditions at -20°C in amber vials to prevent hydrolysis of the chlorosulfonyl group. Desiccants like silica gel are recommended. Avoid prolonged exposure to moisture or high temperatures (>25°C) .

Advanced Research Questions

Q. How can researchers address low yields during the chlorosulfonylation step?

- Methodological Answer : Low yields often result from incomplete reaction or side-product formation. Mitigation strategies include:

- Stoichiometry : Use 1.5 equivalents of chlorosulfonic acid to ensure complete conversion .

- Temperature Control : Maintain 0–5°C to suppress sulfone by-products.

- Catalyst Optimization : Add pyridine incrementally to neutralize HCl without quenching the reaction .

Post-reaction, analyze by-products via HPLC-MS to adjust conditions iteratively.

Q. What analytical methods are suitable for detecting impurities in synthesized this compound?

- Methodological Answer :

Q. How can the reactivity of the chlorosulfonyl group be leveraged for derivatization in drug discovery?

- Methodological Answer : The chlorosulfonyl group acts as a versatile electrophile for nucleophilic substitution (e.g., with amines or thiols). For example:

- Sulfonamide Formation : React with primary amines (1:1 molar ratio) in DCM at 25°C to yield sulfonamide derivatives with potential bioactivity .

- Stability Screening : Test derivatives in PBS (pH 7.4) to assess hydrolytic stability for in vivo applications.

Data Contradictions and Resolution

Q. How should conflicting synthesis protocols from different sources be reconciled?

- Methodological Answer : Systematic parameter variation is critical. For instance:

- If one protocol uses 24-hour reaction times and another suggests 48 hours , conduct time-course experiments with TLC monitoring.

- Compare purity (via HPLC) and yield to identify optimal conditions. Cross-validate with spectroscopic data to confirm structural integrity.

Applications in Pharmaceutical Research

Q. What strategies are recommended for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., carbonic anhydrase).

- Enzymatic Assays : Test sulfonamide derivatives for inhibition kinetics (IC₅₀) using fluorescence-based assays .

- Cytotoxicity : Screen derivatives against HEK-293 cells (MTT assay) to establish therapeutic indices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。